molecular formula C23H36ClN3O4 B606257 Urea, N-((1R)-1-(((4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1-piperidinyl)carbonyl)-2-methylpropyl)-N'-(2-hydroxy-2-methylpropyl)- CAS No. 1202400-18-7

Urea, N-((1R)-1-(((4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1-piperidinyl)carbonyl)-2-methylpropyl)-N'-(2-hydroxy-2-methylpropyl)-

Cat. No. B606257
CAS RN: 1202400-18-7
M. Wt: 454.0
InChI Key: GTDPZONCGOCXOD-JPYJTQIMSA-N
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Description

BMS-817399 is an orally bioavailable and potent CCR1 antagonist.

Scientific Research Applications

Environmental Analysis and Degradation Products

The occurrence of urea derivatives such as isoproturon and its metabolites has been investigated in environmental samples. For instance, 2-hydroxy-isoproturon, a major degradation product of isoproturon (a herbicide), was identified in soil solution, runoff, and creek water. This study highlights the environmental impact and persistence of such compounds (Schuelein et al., 1996).

Structural Studies and Hydrogen Bonding

Research has been conducted on the structure of substituted ureas, particularly examining their hydrogen bonding characteristics. Crystalline N1,N1-dimethyl-N3-arylureas with different substituents were studied using NMR, IR, Raman spectroscopies, and X-ray diffraction. These studies provide insight into the molecular conformations and interactions of urea derivatives (Kołodziejski et al., 1993).

Chemical Reactivity and Synthetic Applications

Hindered trisubstituted ureas have been shown to undergo efficient substitution reactions with various nucleophiles under neutral conditions. This property makes them useful in synthetic chemistry for the preparation of amine derivatives and as reagents for in situ liberation of isocyanates. Such ureas can be converted into commonly employed amine protecting groups (Hutchby et al., 2009).

Pharmaceutical Research

In the pharmaceutical field, specific urea derivatives have been identified as potent and selective antagonists in opioid receptor studies. For instance, JDTic, a kappa opioid receptor antagonist, shows promising results for further characterization of the kappa receptor (Thomas et al., 2003).

Neuropharmacology

Research on allosteric antagonists like PSNCBAM-1, a urea derivative, has contributed significantly to understanding CB1 receptor modulation in the cerebellum. Such studies are vital in exploring therapeutic alternatives for central nervous system diseases (Wang et al., 2011).

properties

CAS RN

1202400-18-7

Product Name

Urea, N-((1R)-1-(((4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1-piperidinyl)carbonyl)-2-methylpropyl)-N'-(2-hydroxy-2-methylpropyl)-

Molecular Formula

C23H36ClN3O4

Molecular Weight

454.0

IUPAC Name

1-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-(2-hydroxy-2-methylpropyl)urea

InChI

InChI=1S/C23H36ClN3O4/c1-15(2)18(26-20(29)25-13-22(5,6)30)19(28)27-12-11-23(31,21(3,4)14-27)16-7-9-17(24)10-8-16/h7-10,15,18,30-31H,11-14H2,1-6H3,(H2,25,26,29)/t18-,23+/m1/s1

InChI Key

GTDPZONCGOCXOD-JPYJTQIMSA-N

SMILES

CC(C)C(C(=O)N1CCC(C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)NCC(C)(C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-817399;  BMS 817399;  BMS817399; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urea, N-((1R)-1-(((4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1-piperidinyl)carbonyl)-2-methylpropyl)-N'-(2-hydroxy-2-methylpropyl)-
Reactant of Route 2
Urea, N-((1R)-1-(((4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1-piperidinyl)carbonyl)-2-methylpropyl)-N'-(2-hydroxy-2-methylpropyl)-
Reactant of Route 3
Urea, N-((1R)-1-(((4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1-piperidinyl)carbonyl)-2-methylpropyl)-N'-(2-hydroxy-2-methylpropyl)-
Reactant of Route 4
Urea, N-((1R)-1-(((4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1-piperidinyl)carbonyl)-2-methylpropyl)-N'-(2-hydroxy-2-methylpropyl)-
Reactant of Route 5
Urea, N-((1R)-1-(((4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1-piperidinyl)carbonyl)-2-methylpropyl)-N'-(2-hydroxy-2-methylpropyl)-
Reactant of Route 6
Reactant of Route 6
Urea, N-((1R)-1-(((4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1-piperidinyl)carbonyl)-2-methylpropyl)-N'-(2-hydroxy-2-methylpropyl)-

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